
4-Amino-1-Cbz-3-hydroxypiperidine
Overview
Description
4-Amino-1-Cbz-3-hydroxypiperidine is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, a hydroxyl group at the 3-position, and an amino group at the 4-position. The hydroxyl and amino groups contribute to hydrogen-bonding interactions, influencing solubility, bioavailability, and target binding.
Preparation Methods
The synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine typically involves several steps, starting from readily available precursorsThe final step involves the deprotection of the nitrogen to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a non-imidazole histamine H3 receptor antagonist. Such antagonists are crucial in developing treatments for neurological disorders like Alzheimer's disease, where modulation of neurotransmitter levels is essential. Research indicates that 4-Amino-1-Cbz-3-hydroxypiperidine enhances the extracellular levels of neurotransmitters by interacting with histamine receptors, thus potentially improving cognitive function .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of various piperidine derivatives, which are important in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and other transformations allows chemists to create complex molecular architectures .
Enzymatic Synthesis
Recent advancements have demonstrated the use of multi-enzymatic cascades involving this compound to synthesize enantiopure compounds efficiently. This approach highlights its utility in green chemistry, utilizing biocatalysts to achieve high stereoselectivity without racemization .
Case Study 1: Development of Histamine H3 Receptor Antagonists
A study focused on synthesizing derivatives of this compound to evaluate their efficacy as histamine H3 receptor antagonists. The results indicated that modifications at the Cbz group significantly influenced receptor binding affinity and selectivity, leading to promising candidates for further pharmacological evaluation .
Case Study 2: Enzymatic Cascade Synthesis
In a recent publication, researchers utilized a one-pot enzymatic cascade involving this compound to produce Cbz-protected amino-piperidines from renewable amino alcohols. The process demonstrated high yields and selectivity, showcasing the compound's role in sustainable synthetic methodologies .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Application Focus |
---|---|---|
4-Hydroxypiperidine | Hydroxyl group only | Solvent systems, pharmaceuticals |
3-Hydroxy-4-aminopiperidine | Hydroxyl and amino groups | Drug development |
4-Amino-3-piperidinol | Amino group only | Organic synthesis |
The comparison illustrates that while related compounds share some structural similarities, this compound's unique combination of functional groups enables a broader range of applications, particularly in drug design.
Mechanism of Action
The mechanism of action of 4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Implications
The following table highlights key structural and functional differences between 4-Amino-1-Cbz-3-hydroxypiperidine and 1-Cbz-4-(aminomethyl)piperidine:
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyl group in this compound likely enhances aqueous solubility compared to the more lipophilic 1-Cbz-4-(aminomethyl)piperidine, which has a higher XLOGP3 (2.01) .
- BBB Permeability: The increased TPSA of the hydroxyl-containing analog may reduce blood-brain barrier (BBB) penetration compared to the aminomethyl derivative.
- Metabolic Stability: The hydroxyl group could increase susceptibility to Phase II metabolism (e.g., glucuronidation), whereas the aminomethyl group in 1-Cbz-4-(aminomethyl)piperidine is reported as a substrate for P-glycoprotein (P-gp) and a weak inhibitor of CYP2D6 .
Research Findings and Trends
- Bioactivity: Hydroxyl-containing piperidines often exhibit enhanced binding to polar enzyme active sites (e.g., proteases or kinases), while aminomethyl derivatives may favor hydrophobic interactions.
Biological Activity
4-Amino-1-Cbz-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.
Chemical Structure and Properties
This compound features a piperidine ring with an amino group and a hydroxyl group, which are crucial for its biological interactions. The Cbz (carbobenzyloxy) protecting group enhances its stability and solubility in various solvents, facilitating its use in synthetic chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can form hydrogen bonds due to its amino and hydroxyl groups, influencing the activity of various molecular targets. Studies have shown that it may act as an inhibitor or modulator in biochemical pathways related to neurological functions and other physiological processes.
1. Enzyme Interactions
This compound has been studied for its potential role as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to reduced enzymatic activity. This property is particularly relevant in the context of drug development for diseases where enzyme dysregulation is a factor.
2. Neurological Research
The compound is being explored for its effects on neurological conditions. Its ability to penetrate the blood-brain barrier makes it a candidate for treating disorders such as depression and anxiety by modulating neurotransmitter systems.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with readily available piperidine derivatives.
- Protection: The amino group is protected using carbobenzyloxy (Cbz) to prevent unwanted reactions during subsequent steps.
- Hydroxylation: A hydroxyl group is introduced at the appropriate position on the piperidine ring.
The overall yield and purity can vary based on the reaction conditions used, such as temperature, solvent, and catalysts employed .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition: A recent investigation demonstrated that this compound could inhibit specific histone deacetylases (HDACs), which play a critical role in gene expression regulation. The IC50 values indicated significant potency, suggesting potential use in cancer therapies .
- Neuropharmacological Effects: In preclinical models, this compound exhibited anxiolytic effects comparable to established medications, indicating its promise as a therapeutic agent for anxiety disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Cis-4-Amino-1-Cbz-3-hydroxypiperidine | Similar structure but different stereochemistry | Potentially similar enzyme interactions |
Trans-3-Amino-1-Cbz-4-hydroxypiperidine | Different positioning of functional groups | Varying potency in enzyme inhibition |
Trans-1-Cbz-3-fluoro-4-hydroxypiperidine | Contains fluorine; alters reactivity | Enhanced lipophilicity may affect CNS penetration |
Q & A
Basic Research Questions
Q. Q1. What are the optimal reaction conditions for synthesizing 4-Amino-1-Cbz-3-hydroxypiperidine, and how can intermediates be purified effectively?
Methodological Answer: Synthesis typically involves multi-step reactions with intermediates like 4-aminomethylpiperidine and benzyl chloroformate (Cbz-Cl). Key steps include:
- Reaction Solvents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis of reactive intermediates .
- Temperature Control : Maintain temperatures between 0–5°C during Cbz-protection to avoid side reactions (e.g., over-alkylation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating intermediates. For final product crystallization, methanol or ethanol recrystallization improves purity (>95%) .
Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the hydroxyl and Cbz groups. For example, the Cbz carbonyl signal appears at ~170 ppm in C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 307.1654) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98%) and detects polar impurities .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported solubility or stability data for this compound across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Solvent Polarity : Measure solubility in DMSO, methanol, and water using UV-Vis spectroscopy (λmax ~250 nm) to establish a consistent benchmark .
- pH Effects : Conduct stability studies at pH 2–9 (simulating physiological conditions) with LC-MS monitoring to identify degradation products (e.g., Cbz deprotection under acidic conditions) .
- Comparative Analysis : Cross-reference data with standardized protocols (e.g., OECD guidelines) to isolate experimental variables .
Q. Q4. What strategies are recommended for designing this compound analogs with improved pharmacokinetic properties?
Methodological Answer:
- Structural Modifications : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methoxy) to enhance metabolic stability. Computational tools (e.g., Schrödinger’s QikProp) predict logP and BBB permeability .
- SAR Studies : Synthesize analogs with varying Cbz substituents (e.g., nitro or methyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) .
- In Vitro ADME : Use Caco-2 cell assays to assess intestinal absorption and cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic liabilities .
Q. Q5. How should researchers address discrepancies in reported biological activity data for this compound in opioid receptor studies?
Methodological Answer:
- Assay Standardization : Use HEK-293 cells stably expressing human μ-opioid receptors (MOR) for consistent IC50 measurements. Include positive controls (e.g., fentanyl) to calibrate dose-response curves .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in activity data. Replicate experiments under controlled conditions (e.g., 37°C, 5% CO2) .
- Mechanistic Studies : Perform radioligand displacement assays (e.g., [³H]DAMGO) to validate receptor binding and distinguish agonist vs. antagonist behavior .
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles. For powder handling, NIOSH-certified N95 masks prevent inhalation .
- Waste Disposal : Neutralize acidic or basic residues before disposal. Collect organic waste in halogen-free containers for incineration .
- Emergency Response : For skin contact, wash with 10% polyethylene glycol (PEG-300) solution; for eye exposure, irrigate with saline for 15 minutes .
Q. Methodological Guidance for Experimental Design
Q. Q7. How can researchers optimize synthetic yields while minimizing byproducts in large-scale preparations?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent volume). For example, a 1.2:1 molar ratio of Cbz-Cl to amine reduces di-Cbz byproducts .
- In-Line Monitoring : Employ FTIR or ReactIR to track reaction progress in real time and terminate reactions at ~90% conversion .
- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., Cbz protection) to improve heat dissipation and reproducibility .
Q. Q8. What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP and Solubility : Use MarvinSketch or ACD/Labs to calculate logP (~2.1) and aqueous solubility (≈1.2 mg/mL) .
- TPSA and Bioavailability : SwissADME predicts topological polar surface area (TPSA ≈ 70 Ų) and evaluates Lipinski’s rule compliance (MW <500, H-bond donors ≤5) .
- Molecular Dynamics : Run GROMACS simulations to study conformational stability in aqueous vs. lipid bilayer environments .
Properties
IUPAC Name |
benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGMFWANMCSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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